molecular formula C19H12Br2N4OS B1681031 SOD1-Derlin-1 inhibitor-1

SOD1-Derlin-1 inhibitor-1

货号: B1681031
分子量: 504.2 g/mol
InChI 键: WBPMNEHAAMMXEO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Key Findings:

  • Inhibition of Interaction : The SOD1-Derlin-1 inhibitor-1 has been shown to prevent 122 types of SOD1 mutations from interacting with Derlin-1, thus reducing motoneuron toxicity associated with these mutations .
  • Improvement in Disease Models : In both patient-derived induced pluripotent stem cells and mouse models expressing SOD1 G93A, treatment with the inhibitor resulted in significant amelioration of ALS pathology, delaying disease onset and prolonging survival rates by approximately 14% .

Drug Discovery and Development

The identification of this compound through high-throughput screening of over 160,000 compounds highlights its potential as a lead compound for drug development targeting ALS. The ability to inhibit the interaction specifically without affecting the enzymatic activity of SOD1 makes it a promising candidate for therapeutic intervention.

Cellular and Molecular Studies

The compound has been utilized in various assays to study the molecular mechanisms underlying ALS:

  • Fluorescence Resonance Energy Transfer (FRET) : This technique was employed to establish a robust assay system for measuring SOD1-Derlin-1 interactions, facilitating the identification of effective inhibitors .
  • Immunoprecipitation Assays : These assays confirmed that specific analogs of the inhibitor effectively disrupt the SOD1-Derlin-1 interaction in vitro, providing insights into structure-activity relationships .

Clinical Implications

Given its mechanism of action, this compound holds promise for clinical applications:

  • Potential ALS Treatment : By targeting the pathogenic interactions that lead to motoneuron degeneration, this compound could serve as a basis for new ALS therapies.

Case Study 1: Patient-Derived Induced Pluripotent Stem Cells

Research involving motoneurons derived from patients with SOD1 mutations demonstrated that treatment with this compound significantly reduced cell death and improved cellular health markers compared to untreated controls. This finding underscores the compound's potential efficacy in human cell models .

Case Study 2: Mouse Model Studies

In vivo studies using transgenic mice expressing mutant SOD1 showed that administration of the inhibitor led to a notable delay in disease progression and an increase in lifespan. Mice treated with the compound exhibited improved motor function and reduced neurodegeneration compared to those receiving placebo treatments .

Data Table: Summary of Inhibitory Effects

Compound NameTarget InteractionEffect on ALS ModelImprovement (%)
This compoundSOD1 Mutants & Derlin-1Delayed onset & prolonged survival14.5% (onset), 14.2% (survival)
Analog #56SOD1 Mutants & Derlin-1Reduced motoneuron deathSignificant
Analog #56-20SOD1 Mutants & Derlin-1Improved permeabilityModerate

生物活性

SOD1-Derlin-1 inhibitor-1 is a small-molecule compound designed to inhibit the interaction between superoxide dismutase 1 (SOD1) mutants and Derlin-1, a protein involved in the endoplasmic reticulum-associated degradation (ERAD) pathway. This interaction is critical in the pathogenesis of amyotrophic lateral sclerosis (ALS), particularly for patients with SOD1 mutations. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in preclinical studies, and potential therapeutic applications.

The SOD1-Derlin-1 interaction plays a significant role in the toxicity associated with various SOD1 mutations. In ALS, mutant forms of SOD1 misfold and accumulate in motor neurons, leading to ER stress and subsequent cell death. Derlin-1 facilitates the degradation of these misfolded proteins but also contributes to their toxic effects through its interaction with SOD1 mutants.

Inhibition of SOD1-Derlin-1 Interaction

This compound specifically targets the binding site of SOD1 mutants to Derlin-1, preventing this interaction. The compound has shown an IC50 value of approximately 7.11 μM for inhibiting the SOD1G93A-Derlin-1 complex . By disrupting this interaction, the inhibitor alleviates ER stress and reduces motor neuron toxicity.

Preclinical Studies

Recent studies have demonstrated the efficacy of this compound in various models:

  • In vitro Models : The inhibitor was tested on motoneurons derived from patient-induced pluripotent stem cells harboring SOD1 mutations. Results indicated significant amelioration of ALS pathology, evidenced by reduced cell death and improved cellular function .
  • In vivo Models : In mouse models expressing human SOD1 G93A mutations, treatment with the inhibitor delayed disease onset and prolonged survival by approximately 14.5% . These findings suggest that targeting the SOD1-Derlin-1 interaction could be a viable therapeutic strategy for ALS.

Case Studies

A comprehensive analysis involving multiple case studies has been conducted to assess the impact of this compound:

Study ReferenceModel UsedKey Findings
Patient iPSC-derived motoneuronsSignificant reduction in cell death; improved neuronal health
ALS mouse model (SOD1 G93A)Delayed onset of symptoms; increased lifespan by 14.5%
Biochemical assaysConfirmed specific inhibition of SOD1-Derlin-1 interaction without affecting SOD enzymatic activity

Structural Insights

The structural basis for the interaction between SOD1 mutants and Derlin-1 has been elucidated through various biochemical techniques. The binding region on SOD1 has been identified as critical for Derlin-1 binding, allowing for targeted inhibition by small molecules like this compound .

Binding Affinity Studies

Using surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) assays, researchers have confirmed that the inhibitor specifically disrupts the binding interface between SOD1 mutants and Derlin-1 without affecting other cellular functions .

属性

分子式

C19H12Br2N4OS

分子量

504.2 g/mol

IUPAC 名称

3-amino-N-(2,4-dibromophenyl)-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C19H12Br2N4OS/c20-11-3-5-15(13(21)8-11)24-18(26)17-16(22)12-4-6-14(25-19(12)27-17)10-2-1-7-23-9-10/h1-9H,22H2,(H,24,26)

InChI 键

WBPMNEHAAMMXEO-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=C(C=C(C=C4)Br)Br)N

规范 SMILES

C1=CC(=CN=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=C(C=C(C=C4)Br)Br)N

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

SOD1-Derlin-1 Inhibitor 56-20

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SOD1-Derlin-1 inhibitor-1
Reactant of Route 2
Reactant of Route 2
SOD1-Derlin-1 inhibitor-1
Reactant of Route 3
Reactant of Route 3
SOD1-Derlin-1 inhibitor-1
Reactant of Route 4
SOD1-Derlin-1 inhibitor-1
Reactant of Route 5
Reactant of Route 5
SOD1-Derlin-1 inhibitor-1
Reactant of Route 6
Reactant of Route 6
SOD1-Derlin-1 inhibitor-1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。